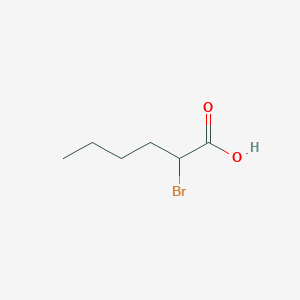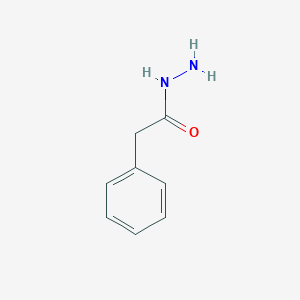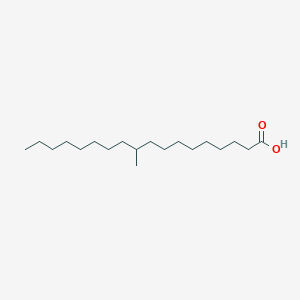
Tuberculostearic acid
Overview
Description
Tuberculostearic acid (TSA) is a structural component of the cell wall of Mycobacterium tuberculosis and related mycobacteria. It is a 10-methyloctadecanoic acid, a fatty acid with a methyl branch. The presence of TSA in clinical specimens, such as cerebrospinal fluid (CSF) and sputum, has been used as a biomarker for the diagnosis of tuberculosis (TB) and tuberculous meningitis, due to its specificity for mycobacteria .
Synthesis Analysis
The enzymatic synthesis of TSA in mycobacteria involves the alkylenation and subsequent reduction of the olefinic fatty acid chain of phospholipids. This process is catalyzed by enzymes found in extracts of Mycobacterium phlei, with S-adenosyl-l-methionine (SAM) acting as the methyl donor . Additionally, a methyltransferase encoded by the umaA gene in Mycobacterium tuberculosis has been identified as capable of converting the olefinic double bond of phospholipid-linked oleic acid to TSA . A novel synthetic route for TSA has also been developed, providing a reference compound for diagnostic purposes .
Molecular Structure Analysis
TSA is characterized by its branched-chain structure, which is distinct from the straight-chain fatty acids found in most bacteria. The methyl branch at the 10th carbon of the stearic acid chain is a key feature that allows for its identification using mass spectrometry techniques .
Chemical Reactions Analysis
The detection of TSA in clinical samples typically involves chemical reactions such as methanolysis, esterification, and derivatization to prepare the samples for gas chromatography-mass spectrometry (GC-MS) analysis. These reactions enhance the sensitivity and specificity of TSA detection .
Physical and Chemical Properties Analysis
TSA's physical and chemical properties, such as its melting point and solubility, are influenced by its branched structure. The presence of the methyl branch affects the compound's behavior in chromatographic and mass spectrometric analyses, which are critical for its detection in diagnostic tests. The specificity of TSA detection is achieved through the use of high-resolution chromatography and mass spectrometry techniques, including selected ion monitoring and frequency-pulsed electron capture detection .
Relevant Case Studies
Several studies have demonstrated the utility of TSA detection in diagnosing TB. In one study, TSA was detected in CSF from patients with proven and suspected tuberculous meningitis, providing a rapid, sensitive, and specific test for the disease . Another study showed the presence of TSA in sputum from patients with pulmonary TB, offering a rapid and sensitive diagnostic method . The detection of TSA in serum and CSF has also been proposed as an early detection method for tuberculous meningitis . Furthermore, TSA has been detected in formalin-fixed, paraffin-embedded tissue biopsy specimens, aiding in the diagnosis of TB in various tissues . The rapid and sensitive diagnosis of tuberculous meningitis using GC-MS with selective ion monitoring has been highlighted as a significant advancement over traditional culture methods .
Scientific Research Applications
Role in Mycobacterial Membrane
Tuberculostearic acid (TSA), primarily known as 10-methylstearic acid, plays a crucial role as a major constituent of mycobacterial membrane phospholipids. Its biosynthesis is a critical process involving the direct methylation of oleic acid, which is a component of phospholipids. The methyltransferase encoded by umaA in Mycobacterium tuberculosis H37Rv is identified as a novel S-adenosyl-l-methionine (SAM)-dependent methyltransferase capable of converting the olefinic double bond of phospholipid-linked oleic acid to TSA. This process is essential for the structural integrity and functionality of the mycobacterial cell membrane, marking TSA as a significant biochemical marker in mycobacterial research (Meena et al., 2013).
Diagnostic Applications
TSA has shown potential in serving as a biomarker for the diagnosis of tuberculosis. The concentration of TSA in plasma samples of patients with active tuberculosis has been significantly higher compared to non-tuberculous patients and healthy controls. This indicates TSA's potential role in developing diagnostic tools or assays for tuberculosis, offering a non-invasive and efficient method for disease detection (Traunmüller et al., 2003).
Synthesis and Structure Analysis
The synthesis and structural analysis of compounds containing TSA have been extensively studied to understand its biochemical interactions and functionality. For instance, the synthesis of phosphatidylinositol dimannoside, where TSA plays a role in the acylation pattern of the glycerol moiety, has provided insights into its biochemical properties and its influence on the release of pro-inflammatory cytokines like IL-12 in dendritic cell assays (Dyer et al., 2007).
Tuberculosis Treatment Monitoring
Research indicates that TSA, along with other mycobacterial lipids, can be utilized to monitor the treatment of tuberculosis. The stability and concentration of TSA in clinical samples can provide valuable insights into the effectiveness of anti-tuberculosis treatment, making it a potential tool for monitoring patient response to therapy (Cai et al., 2013).
Future Directions
properties
IUPAC Name |
10-methyloctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O2/c1-3-4-5-6-9-12-15-18(2)16-13-10-7-8-11-14-17-19(20)21/h18H,3-17H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOUGZFCUMNGOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C)CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862155 | |
| Record name | Tuberculostearic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tuberculostearic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004085 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Tuberculostearic acid | |
CAS RN |
542-47-2 | |
| Record name | Tuberculostearic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=542-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tuberculostearic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tuberculostearic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TUBERCULOSTEARIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2LR962W58 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tuberculostearic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004085 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



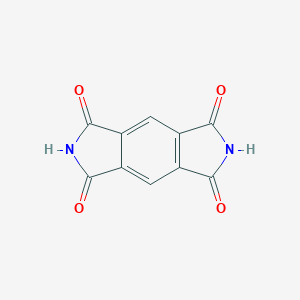
![2-butyl-4-methyl-6,7,8,8a-tetrahydro-4H-pyrrolo[2,1-d][1,3,5]dithiazine](/img/structure/B146074.png)
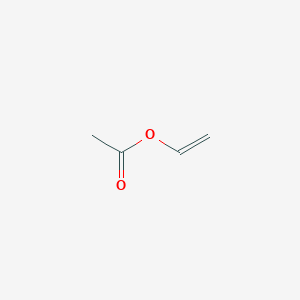
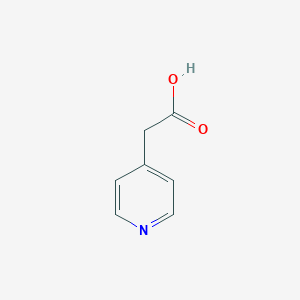


![5-methyl-7-nitrobenzo[d]thiazol-2(3H)-one](/img/structure/B146083.png)

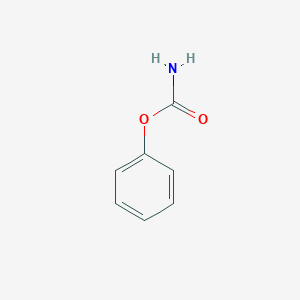

![1-Acetyl-3,4-dihydrobenzo[cd]indol-5-one](/img/structure/B146090.png)

